molecular formula C23H21NO4 B2762854 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 904501-07-1

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No.: B2762854
CAS No.: 904501-07-1
M. Wt: 375.424
InChI Key: ADDARKVNGMBAFR-UHFFFAOYSA-N
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Description

N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a benzofuran scaffold fused with a coumarin (chromen-2-one) moiety. The benzofuran ring is substituted at the 3-position with a 2-methylpropanamide group, while the coumarin core contains methyl groups at the 5- and 7-positions and a ketone at the 2-position. This hybrid structure combines the pharmacophoric features of benzofurans (known for antimicrobial, anti-inflammatory, and antitumor activities) and coumarins (associated with anticoagulant and antioxidant properties) .

Its synthesis likely involves multi-step reactions, including cyclization and amidation, as inferred from analogous procedures in .

Properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-12(2)23(26)24-21-15-7-5-6-8-17(15)28-22(21)16-11-19(25)27-18-10-13(3)9-14(4)20(16)18/h5-12H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDARKVNGMBAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromenyl intermediate, which is then coupled with the benzofuran moiety under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of coumarin, including those similar to N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide, exhibit significant anticancer properties. For instance, studies have shown that certain coumarin derivatives can induce apoptosis in cancer cell lines by modulating various apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . The structural features of this compound suggest it could be further explored for its potential to inhibit tumor growth.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Similar coumarin derivatives have demonstrated activity against a range of bacterial strains, indicating potential applications in developing new antibiotics . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.

Antidiabetic Effects
There is emerging evidence that compounds related to this compound may exhibit antidiabetic properties. Studies have shown that certain coumarins can improve insulin sensitivity and reduce blood glucose levels in diabetic models . This suggests a promising avenue for further research into their use as therapeutic agents for diabetes management.

Pharmacological Insights

Neuroprotective Effects
Recent investigations into the neuroprotective properties of coumarin derivatives indicate that they may help mitigate neurodegenerative diseases. The antioxidant activity observed in some studies suggests these compounds could protect neuronal cells from oxidative stress, which is a significant contributor to neurodegeneration . This aspect warrants further exploration, particularly for conditions like Alzheimer's disease.

Anti-inflammatory Properties
this compound may also possess anti-inflammatory effects. Research has highlighted that similar compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, providing a basis for their use in treating chronic inflammatory conditions .

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound may lend themselves to applications in agriculture as natural pesticides. Coumarins have been reported to exhibit phytotoxic effects on various plant pathogens, suggesting that this compound could be developed into a biopesticide to protect crops from pests while minimizing environmental impact .

Summary Table of Applications

Application Area Potential Benefits Mechanism of Action
AnticancerInduces apoptosis in cancer cellsModulates apoptotic pathways
AntimicrobialInhibits bacterial growthDisrupts cell wall synthesis
AntidiabeticImproves insulin sensitivityEnhances glucose uptake
NeuroprotectiveProtects against oxidative stressAntioxidant activity
Anti-inflammatoryReduces inflammationInhibits cytokine production
AgriculturalActs as a biopesticidePhytotoxic effects on pathogens

Mechanism of Action

The mechanism of action of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The chromenyl and benzofuran moieties play a crucial role in binding to these targets, leading to various biological effects. For example, it may inhibit specific enzymes or receptors, thereby modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%) Reference
N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide Benzofuran + Coumarin 5,7-Dimethylcoumarin; 2-methylpropanamide at benzofuran-3-position Not reported ~407.4* Not reported
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Sulfamoylphenyl + Tetrahydrofuran Butyramide; tetrahydrofuran-2-one 180–182 326.35 51.0
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)hexanamide (5c) Sulfamoylphenyl + Tetrahydrofuran Hexanamide; tetrahydrofuran-2-one 142–143 354.43 48.3
N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide Benzofuran + Coumarin 5,7-Dimethylcoumarin; furan-2-carboxamide at benzofuran-3-position Not reported ~391.3* Not reported

*Calculated using ChemDraw.

Key Observations:

Structural Variations: The target compound differs from analogs in by replacing the sulfamoylphenyl-tetrahydrofuran moiety with a coumarin-benzofuran hybrid. This substitution likely enhances π-π stacking interactions in biological targets due to the planar coumarin system.

Synthetic Yields :

  • Compounds in (e.g., 5a, 5c) exhibit moderate yields (~45–51%), suggesting that the introduction of longer alkyl chains (e.g., hexanamide vs. butyramide) marginally reduces synthetic efficiency. The target compound’s yield remains unreported but may require optimized coupling conditions due to its bulky substituents.

Thermal Stability :

  • Melting points for sulfamoylphenyl-tetrahydrofuran derivatives ( ) decrease with longer alkyl chains (e.g., 180–182°C for butyramide vs. 142–143°C for hexanamide), indicating reduced crystallinity. The coumarin-benzofuran hybrid likely exhibits higher thermal stability due to rigid aromatic systems.

The 2-methylpropanamide group may enhance metabolic stability compared to furan-2-carboxamide analogs.

Research Findings and Limitations

  • Crystallographic Analysis: Structural characterization of such compounds often employs SHELXL for refinement and ORTEP for visualization .
  • Pharmacokinetic Data : Evidence gaps exist regarding the compound’s solubility, logP, and ADMET properties. Comparative studies with analogs like taselisib (EP 3 778 607 A1, a kinase inhibitor with a triazole-oxazepine scaffold) could elucidate its drug-likeness.

Biological Activity

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C21H22N2O3
  • Molar Mass : 350.41 g/mol
  • CAS Number : Not specified in available data.

This compound features a chromone core fused with a benzofuran moiety, which is significant for its biological activity.

Antioxidant Activity

Research indicates that derivatives of chromones exhibit notable antioxidant properties. The presence of the chromone structure in this compound suggests it may scavenge free radicals and reduce oxidative stress in cells.

Study Findings :

  • In vitro assays demonstrated that similar chromone derivatives significantly reduced reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stressors .
  • Mechanism : The antioxidant activity is believed to stem from the ability of the hydroxyl groups in the chromone structure to donate electrons to free radicals, stabilizing them .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Chromone derivatives are known to interact with various inflammatory pathways.

Case Studies :

  • A study on related compounds indicated that they could inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
  • Another investigation demonstrated that these compounds could reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

The biological activity of this compound can be attributed to several mechanisms:

  • G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to act on GPCRs, influencing cellular signaling pathways involved in inflammation and pain perception .
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in the inflammatory process. This inhibition can lead to decreased production of inflammatory mediators.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits NF-kB activation
Cytokine modulationReduces TNF-alpha and IL-6 levels

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